N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide
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Overview
Description
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a synthetic organic compound with the molecular formula C17H13ClN2O3 and a molecular weight of 328.75 g/mol . This compound is characterized by the presence of a chlorophenyl group, an oxazole ring, and a phenoxyacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized to form the oxazole ring. The final step involves the reaction of the oxazole derivative with phenoxyacetyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced heterocyclic compounds, and substituted chlorophenyl derivatives .
Scientific Research Applications
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: These compounds share a similar chlorophenyl group and exhibit comparable biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds also contain a chlorophenyl group and are studied for their antiviral activities.
Uniqueness
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and phenoxyacetamide moiety contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C17H13ClN2O3 |
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Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-13-8-6-12(7-9-13)15-10-17(23-20-15)19-16(21)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,19,21) |
InChI Key |
WBGBAZAQSYVIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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